molecular formula C17H15NO3 B12690899 3-Acetyloxy-2-acetylaminofluorene CAS No. 7213-98-1

3-Acetyloxy-2-acetylaminofluorene

Cat. No.: B12690899
CAS No.: 7213-98-1
M. Wt: 281.30 g/mol
InChI Key: ZNJHDEZOETZXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyloxy-2-acetylaminofluorene is an organic compound with the molecular formula C17H15NO3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both acetoxy and acetylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Acetyloxy-2-acetylaminofluorene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of 2-amino-3-acetoxyfluorene.

    Substitution: Formation of various substituted fluorene derivatives.

Scientific Research Applications

3-Acetyloxy-2-acetylaminofluorene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with DNA and potential mutagenic effects.

    Medicine: Investigated for its potential use in cancer research due to its ability to form DNA adducts.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyloxy-2-acetylaminofluorene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to the formation of DNA adducts. The formation of these adducts can result in mutagenic and carcinogenic effects. The compound primarily targets guanine bases in DNA, leading to mutations that can contribute to cancer development.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylaminofluorene: A closely related compound with similar chemical properties and applications.

    N-Acetoxy-2-acetylaminofluorene: Another derivative with enhanced reactivity due to the presence of an acetoxy group.

Uniqueness

3-Acetyloxy-2-acetylaminofluorene is unique due to its specific combination of acetoxy and acetylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts makes it particularly valuable in cancer research and mutagenesis studies.

Properties

IUPAC Name

(2-acetamido-9H-fluoren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10(19)18-16-8-13-7-12-5-3-4-6-14(12)15(13)9-17(16)21-11(2)20/h3-6,8-9H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHDEZOETZXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222439
Record name 3-Acetoxy-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7213-98-1
Record name 3-Acetyloxy-2-acetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetoxy-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYLOXY-2-ACETYLAMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ11S867Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.